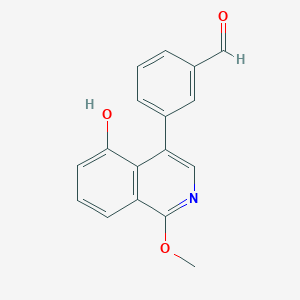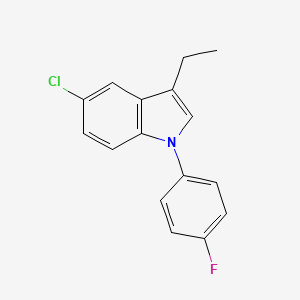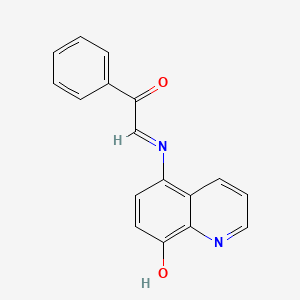
2-((8-Hydroxy-5-quinolyl)imino)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((8-Hydroxy-5-quinolyl)imino)acetophenone is a chemical compound with the molecular formula C17H12N2O2 It is known for its unique structure, which includes a quinoline moiety and an acetophenone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Hydroxy-5-quinolyl)imino)acetophenone typically involves the reaction of 8-hydroxyquinoline with acetophenone under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like sodium hydroxide (NaOH). The reaction is carried out in an organic solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-((8-Hydroxy-5-quinolyl)imino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized quinoline compounds.
Aplicaciones Científicas De Investigación
2-((8-Hydroxy-5-quinolyl)imino)acetophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-((8-Hydroxy-5-quinolyl)imino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The quinoline moiety plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline moiety but lacks the acetophenone group.
Acetophenone: Contains the acetophenone group but lacks the quinoline moiety.
Quinoline derivatives: Various derivatives with different functional groups attached to the quinoline ring.
Uniqueness
2-((8-Hydroxy-5-quinolyl)imino)acetophenone is unique due to its combined structure of quinoline and acetophenone, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propiedades
Número CAS |
25912-19-0 |
|---|---|
Fórmula molecular |
C17H12N2O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
2-(8-hydroxyquinolin-5-yl)imino-1-phenylethanone |
InChI |
InChI=1S/C17H12N2O2/c20-15-9-8-14(13-7-4-10-18-17(13)15)19-11-16(21)12-5-2-1-3-6-12/h1-11,20H |
Clave InChI |
XUSHAKDSWYJIME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)
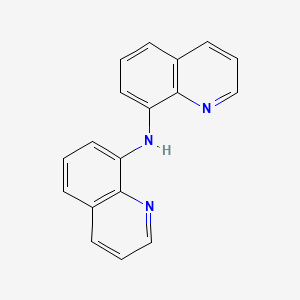
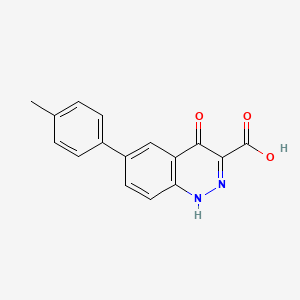

![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
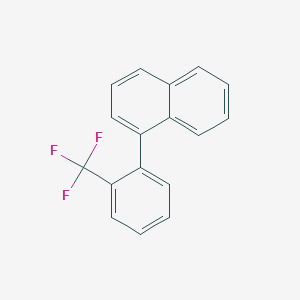

![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)
